Regiodivergent Cyclization: 6-endo-dig vs 5-exo-dig Pathway Selectivity Based on Alkyne Substitution
DFT calculations on o-alkynylbenzaldehyde acetals demonstrate that internal alkynes (e.g., 2-(but-2-yn-1-yl)benzaldehyde) favor a 6-endo-dig cyclization pathway, while terminal alkynes preferentially undergo 5-exo-dig cyclization [1]. This divergence arises from differences in transition-state energetics and leads to distinct carbenoid intermediates and final product architectures.
| Evidence Dimension | Cyclization mode preference (DFT calculated) |
|---|---|
| Target Compound Data | 6-endo-dig favored |
| Comparator Or Baseline | Terminal alkyne analogs: 5-exo-dig favored |
| Quantified Difference | Qualitative switch in cyclization regioselectivity |
| Conditions | Pd/Pt halide-catalyzed cyclization of o-alkynylbenzaldehyde acetals |
Why This Matters
This determines whether a 6-membered (e.g., isoquinoline) or 5-membered (e.g., indene) ring system is formed, directly impacting synthetic route design and final compound identity.
- [1] Mi, Y.; et al. Mechanistic Understanding of the Divergent Cyclizations of o-Alkynylbenzaldehyde Acetals and Thioacetals Catalyzed by Metal Halides. Chem. Eur. J. 2015, 21, 17256–17268. View Source
